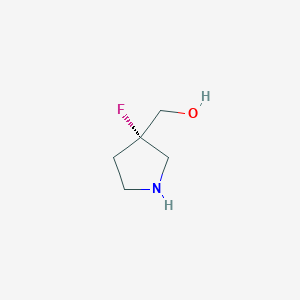
(S)-(3-Fluoropyrrolidin-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(3-Fluoropyrrolidin-3-YL)methanol is a chemical compound with the molecular formula C5H10FNO and a molecular weight of 119.14 g/mol . It is a fluorinated pyrrolidine derivative, which makes it an interesting compound for various chemical and pharmaceutical applications.
Vorbereitungsmethoden
The synthesis of (S)-(3-Fluoropyrrolidin-3-YL)methanol typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale fluorination processes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(S)-(3-Fluoropyrrolidin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(S)-(3-Fluoropyrrolidin-3-YL)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may have improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-(3-Fluoropyrrolidin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
(S)-(3-Fluoropyrrolidin-3-YL)methanol can be compared with other similar compounds, such as:
(S)-Pyrrolidin-3-YL)methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(S)-(3-Chloropyrrolidin-3-YL)methanol: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with molecular targets.
(S)-(3-Bromopyrrolidin-3-YL)methanol: Contains a bromine atom, leading to different steric and electronic effects compared to the fluorinated compound.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C5H10FNO |
|---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
[(3S)-3-fluoropyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C5H10FNO/c6-5(4-8)1-2-7-3-5/h7-8H,1-4H2/t5-/m0/s1 |
InChI-Schlüssel |
RWOGZQDBFUFMSJ-YFKPBYRVSA-N |
Isomerische SMILES |
C1CNC[C@@]1(CO)F |
Kanonische SMILES |
C1CNCC1(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B15235337.png)
![5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235342.png)

![6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one](/img/structure/B15235353.png)
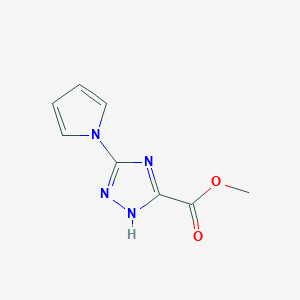
![Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B15235371.png)

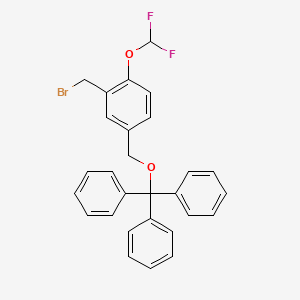
![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)
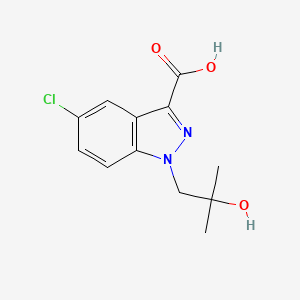
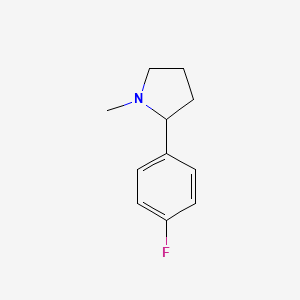

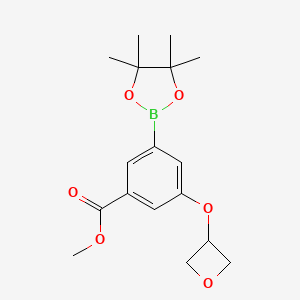
![Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15235436.png)
